4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide - 1426314-67-1

4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide

Catalog Number: EVT-2970807
CAS Number: 1426314-67-1
Molecular Formula: C22H21N3O3
Molecular Weight: 375.428
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide []

  • Relevance: Both this compound and the target compound, 4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, share a core structure consisting of an imidazole ring linked to a benzamide moiety. This structural similarity highlights the importance of this core scaffold in medicinal chemistry, particularly for targeting biological pathways involved in conditions like erectile dysfunction.

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib) [, , , , , , , , , , ]

  • Relevance: Nilotinib and the target compound, 4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, share a crucial structural feature: the presence of an imidazole ring directly attached to a benzamide group. This common motif suggests potential overlap in their binding affinities to specific kinases, highlighting a possible avenue for exploring the target compound's biological activity in related therapeutic areas, such as cancer treatment.

N-(4-(6-Methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamides []

  • Relevance: The core structure of these compounds, featuring a benzimidazole ring connected to a dihydropyridine and further linked to benzamide or benzenesulfonamide, shares a structural resemblance to the target compound, 4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide. The presence of similar heterocyclic rings and the benzamide moiety in both structures suggests a potential for exploring the anticancer properties of the target compound, particularly against breast or endometrial cancers.

N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide Derivatives []

  • Relevance: These derivatives and the target compound, 4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, share a common structural motif: a benzimidazole ring linked to a benzamide group. This similarity highlights the versatility of this structural motif in coordinating with metal centers, a property essential for catalytic activity in reactions like ethylene oligomerization. Although the target compound is not directly involved in ethylene oligomerization, its structural similarity to these derivatives suggests potential applications in other metal-catalyzed reactions.

Acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide []

  • Relevance: This compound and the target compound, 4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, both contain an imidazole ring attached to a benzamide group through a linker. This structural similarity suggests that incorporating a photolabile protecting group into the target compound could potentially lead to the development of novel photocaged inhibitors with spatiotemporal control over their biological targets.

N-Methyl-N-(1-methyl-1H-imidazol-4-yl)benzamide and Related Imidazole-Substituted Amides []

  • Relevance: These compounds provide insights into the conformational behavior of aromatic amides bearing imidazole rings, which is directly relevant to the target compound, 4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide. Understanding how the imidazole and other substituents influence the conformation of the target compound can be crucial for understanding its interactions with potential biological targets and for optimizing its pharmacological properties.

Substituted 1-(1H-imidazole-4-yl)alkyl-benzamides []

  • Relevance: These compounds and the target compound, 4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, share a common structural feature: an imidazole ring connected to a benzamide moiety via an alkyl linker. This structural similarity suggests that the target compound might also exhibit anti-ischemic or α2-adrenergic receptor agonist activities, warranting further investigation for potential therapeutic applications in related areas.

Functionalized Benzimidazopyrimidinones []

  • Relevance: Although structurally distinct, the synthesis of functionalized benzimidazopyrimidinones and the target compound, 4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, highlights the importance of palladium-catalyzed reactions in constructing complex heterocyclic compounds with potential biological activities. Exploring similar synthetic strategies could lead to new derivatives of the target compound with enhanced properties.

3-Acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide []

  • Relevance: This compound and the target compound, 4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, share the presence of an imidazole ring linked to a benzamide group. The significant potency and selectivity of this JNK3 inhibitor highlight the potential of imidazole-containing compounds as valuable scaffolds for developing kinase inhibitors. This information encourages further investigation into the target compound's potential as a kinase inhibitor, potentially targeting JNK3 or other related kinases.

4-(4-Chlorophenyl)-2-(2-methyl-1H-imidazol-1-yl)-5-[3-(2-methoxyphenoxy)propyl]-1,3-oxazole []

  • Relevance: While not structurally identical, this compound and the target compound, 4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, share a common feature: a 2-methoxyphenoxypropyl moiety attached to a heterocyclic ring system. This structural similarity, combined with the compound's BDNF-inducing activity, suggests the target compound might also possess neuroprotective properties, warranting further investigation.

N-(2-((Benzo[d]thiazol-2-ylthio)methyl)-1-benzyl-1H-benzo[d]imidazol-6-yl)aryl benzamides and 4-Amino-N-(2-((benzo[d]thiazol-2-ylthio)methyl)-1-benzyl-1H-benzo[d]imidazol-6-yl)-5-substituted-2,3-dihydrobenzofuran-7-carboxamides []

  • Relevance: While these compounds are not direct structural analogs of the target compound, 4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, they highlight the importance of exploring diverse heterocyclic frameworks for developing new drugs. The presence of benzimidazole and benzamide moieties in these compounds, which are also present in the target compound, suggests the potential for exploring its anti-parasitic and anti-tubercular activities.

N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro-4-(1H-indol-3-ylmethylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)]benzamides []

  • Relevance: This series and the target compound, 4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, share the presence of an imidazole ring linked to a benzamide moiety. This common structural feature suggests the target compound might also possess anti-inflammatory properties, prompting further investigation into its potential for treating inflammatory conditions.

Properties

CAS Number

1426314-67-1

Product Name

4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide

Molecular Formula

C22H21N3O3

Molecular Weight

375.428

InChI

InChI=1S/C22H21N3O3/c1-27-20-6-2-3-7-21(20)28-15-5-4-12-24-22(26)19-10-8-18(9-11-19)16-25-14-13-23-17-25/h2-3,6-11,13-14,17H,12,15-16H2,1H3,(H,24,26)

InChI Key

BLCMLIPKBATCCG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.